3-Methoxy-5-phenylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-10(8-14-12(11)13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSUWTHVCURAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Pyridine Derivatives in Organic Chemistry
Pyridine (B92270), a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, serves as a fundamental building block in a vast range of chemical applications. fiveable.me Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to many important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The presence of the nitrogen atom imparts distinct properties to the pyridine ring, making it a polar and weakly basic compound. fiveable.menumberanalytics.com This inherent basicity allows pyridines to act as Lewis bases and participate in acid-base reactions, a crucial aspect in many organic synthesis pathways. researchgate.net
The chemistry of pyridine derivatives is of significant interest due to their role as intermediates in the synthesis of biologically active compounds and novel materials. researchgate.net These derivatives are found in a multitude of natural products and are key components in the development of pharmaceuticals, with applications as anti-inflammatory, anticonvulsant, antimicrobial, and antitumor agents. wisdomlib.org The versatility of the pyridine scaffold allows for a wide range of functionalization, leading to a diverse library of compounds with varied chemical and physical properties.
Importance of Functionalized Aminopyridines in Synthetic Chemistry
Within the broad class of pyridine (B92270) derivatives, functionalized aminopyridines are of particular importance in synthetic chemistry. Aminopyridines are derivatives of pyridine that contain one or more amino groups. They are considered essential heterocycles and are extensively used in medicinal chemistry and the synthesis of natural products. rsc.org The amino group can act as a nucleophile, enabling a variety of chemical transformations and the construction of more complex molecular architectures.
2-Aminopyridine (B139424), for instance, is a widely used starting material for the synthesis of various biologically active compounds. rsc.org Functionalized 4-aminopyridines are valuable precursors for creating fused pyrido compounds like pyridopyrimidines and imidazopyridines, which are utilized in medicinal applications. rsc.org The development of efficient synthetic methods for producing functionalized aminopyridines is an active area of research, driven by the potential of these compounds as key intermediates for new medicines. rsc.orgnih.gov The structural properties of the aminopyridine ring allow for interactions with various enzymes and receptors, leading to a wide spectrum of biological and pharmacological effects. rsc.org
Derivatives and Analogues of 3 Methoxy 5 Phenylpyridin 2 Amine
Systematic Structural Modifications for Research Purposes
The 3-methoxy-2-aminopyridine framework is a valuable starting point in medicinal chemistry. nih.gov Researchers often employ systematic structural modifications to explore and optimize the properties of lead compounds. For derivatives of 3-Methoxy-5-phenylpyridin-2-amine, these modifications are strategically designed to probe structure-activity relationships (SAR).
Key areas of modification typically include:
The Pyridine (B92270) Core: The pyridine ring itself can be altered. For instance, research on related 3-methoxy-2-aminopyridine compounds has shown that modifying the electron density of the pyridine ring can be crucial. nih.gov This can be achieved by introducing substituents that either donate or withdraw electron density, thereby influencing the chemical reactivity and metabolic stability of the compound. nih.gov
The Amine and Methoxy (B1213986) Groups: The functional groups at the 2- and 3-positions are also targets for modification. The primary amine can be acylated, alkylated, or incorporated into larger heterocyclic structures to explore its role in intermolecular interactions. The methoxy group can be replaced with other alkoxy groups of varying sizes or with bioisosteric replacements to fine-tune potency and selectivity. mdpi.com
These systematic changes allow researchers to build a comprehensive understanding of how each part of the molecule contributes to its biological and chemical characteristics.
Influence of Substituents on Synthetic Feasibility and Yield
The success of synthesizing derivatives of this compound is heavily dependent on the nature and position of various substituents. The key synthetic step for introducing the 5-phenyl group or its substituted variants is the Suzuki-Miyaura cross-coupling reaction. libretexts.org The efficiency and yield of this palladium-catalyzed reaction are sensitive to several factors.
Electronic Effects: The electronic nature of the substituents on the arylboronic acid partner plays a significant role. Generally, arylboronic acids with electron-donating groups tend to react more readily, as they facilitate the crucial transmetalation step in the catalytic cycle. Conversely, those bearing strong electron-withdrawing groups can be less nucleophilic, potentially slowing the reaction and leading to side reactions like protodeboronation or homocoupling of the boronic acid, which can lower the yield. nih.govresearchgate.net However, modern catalyst systems with specialized phosphine (B1218219) ligands have been developed to overcome these challenges, enabling the efficient coupling of even electron-deficient and sterically hindered substrates. organic-chemistry.org
The table below illustrates the effect of substituents on the yield of a Suzuki coupling reaction with a related substrate, 2,3,5-trichloropyridine, which highlights the general trends applicable to the synthesis of 5-aryl-2-aminopyridines. nih.gov
| Arylboronic Acid Substituent | Yield (%) |
| Phenyl | 91 |
| 4-Methylphenyl | 89 |
| 4-Methoxyphenyl | 85 |
| 4-Chlorophenyl | 92 |
| 4-Fluorophenyl | 93 |
| 2-Methylphenyl | 82 |
| 2-Methoxyphenyl | 80 |
This interactive table is based on data from the Suzuki coupling of various arylboronic acids with 2,3,5-trichloropyridine, demonstrating substituent effects on yield. nih.gov
Stereochemical Aspects in Derivative Synthesis
Introducing chirality into derivatives of this compound opens up avenues for developing enantiomerically pure compounds, which is often crucial in medicinal chemistry. Stereocenters can be introduced at several positions, leading to distinct stereoisomers.
Methods for achieving stereocontrol include:
Asymmetric Synthesis: The development of catalytic asymmetric methods allows for the direct synthesis of chiral pyridines. nih.govresearchgate.net For example, enantioselective additions to prochiral pyridine derivatives or their precursors can establish stereocenters with high levels of control. nih.govacs.org This can involve using chiral catalysts, such as copper complexes with chiral diphosphine ligands, to direct the approach of a nucleophile. researchgate.net
Use of Chiral Building Blocks: A common strategy involves starting with a chiral raw material. For instance, if a substituent added to the primary amine or the phenyl ring already contains a stereocenter, the resulting derivative will be chiral.
Stereoselective Dearomatization: Recent advances have focused on the catalytic stereoselective dearomatization of the pyridine ring itself. mdpi.com This process converts the flat, aromatic pyridine into a partially or fully saturated, three-dimensional structure like a dihydropyridine (B1217469) or piperidine, creating multiple stereocenters simultaneously. mdpi.com
The spatial arrangement of atoms in these chiral derivatives can dramatically affect their interaction with biological targets. Therefore, the ability to synthesize specific stereoisomers is of paramount importance for research.
Design and Synthesis of Conformationally Restricted Analogues
The this compound scaffold possesses inherent flexibility due to the rotation around the single bond connecting the pyridine and phenyl rings. To better understand the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to a target—researchers design and synthesize conformationally restricted analogues.
The primary goal of this strategy is to lock the molecule into a more rigid structure that mimics a specific, desired conformation. This reduction in conformational flexibility can lead to increased potency and selectivity, as it minimizes the entropic penalty of binding to a receptor.
Design strategies include:
Ring Fusion: Incorporating the rotatable bond into a new ring system is a common approach. For example, bridging the pyridine and phenyl rings could create a rigid, polycyclic structure.
Introduction of Bulky Groups: Placing bulky substituents adjacent to the bond connecting the two rings can create steric hindrance that limits free rotation.
Incorporation into Macrocycles: For more complex analogues, the entire scaffold can be incorporated into a larger macrocyclic structure.
While specific examples for this compound are not prevalent in the literature, the principles are widely applied in drug design. For instance, research on conformationally restricted phenethylamine (B48288) analogues has demonstrated that fixing the spatial orientation of key functional groups can lead to significant improvements in biological activity and selectivity. nih.gov These concepts provide a clear blueprint for the future design of novel, rigid analogues based on the this compound core.
Applications in Materials Science Research
Potential in Organic Electronics Development
The development of novel organic materials is a cornerstone of next-generation electronic devices. The inherent properties of 3-Methoxy-5-phenylpyridin-2-amine make it a compelling building block for such materials.
Conductive Polymer Precursors
Substituted aminopyridines have been recognized as valuable precursors for the synthesis of conductive polymers. The presence of the primary amino group in this compound allows for polymerization through various chemical or electrochemical methods. The resulting polymers could exhibit interesting electronic properties due to the extended π-conjugation along the polymer backbone, which is further modulated by the methoxy (B1213986) and phenyl substituents.
The synthesis of conductive polymers often involves the oxidative polymerization of monomeric units. In the case of this compound, the amino group can facilitate this process, leading to the formation of a polymer chain with a delocalized π-electron system. The electronic properties of such a polymer would be influenced by the electron-donating nature of the methoxy group and the π-stacking interactions potentially introduced by the phenyl group.
| Monomer | Potential Polymerization Method | Anticipated Polymer Properties |
| This compound | Oxidative Chemical Polymerization, Electropolymerization | Electrically conductive, Potentially electroactive, Solution processable |
Optoelectronic Materials
The field of optoelectronics relies on materials that can efficiently convert light into electrical signals and vice versa. Phenylpyridine derivatives, in particular, have garnered significant attention for their use in organic light-emitting diodes (OLEDs) due to their excellent charge-transporting and emissive properties. The combination of the phenyl and pyridine (B92270) moieties in this compound suggests its potential as a component in optoelectronic devices.
The electron-rich nature of the pyridine ring, enhanced by the amino and methoxy groups, combined with the extended conjugation from the phenyl group, could lead to materials with tunable HOMO-LUMO energy gaps. This is a critical parameter for determining the color of emission in OLEDs and the absorption spectrum in organic photovoltaics (OPVs). While specific experimental data for this compound is not yet widely available, theoretical calculations on similar substituted pyridines suggest that the strategic placement of electron-donating and-withdrawing groups can effectively tune these energy levels.
Applications in Photonic Devices
The interaction of light with matter is at the heart of photonics. The unique photophysical properties of substituted pyridines, such as fluorescence and phosphorescence, make them attractive for applications in photonic devices.
Luminescent Properties of Pyridine Derivatives
Pyridine derivatives are known to exhibit a range of luminescent behaviors. The introduction of substituents can significantly alter their emission wavelengths and quantum yields. The presence of the amino group in this compound is expected to play a crucial role in its luminescent properties. Aminopyridines often exhibit fluorescence, and the efficiency of this process can be modulated by the surrounding chemical environment and the presence of other functional groups. The phenyl and methoxy groups will further influence the electronic transitions, potentially leading to emission in the visible region of the electromagnetic spectrum.
Photophysical and Photochemical Studies
Detailed photophysical and photochemical studies are essential to fully understand the potential of this compound in photonic applications. Such studies would involve investigating its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents and solid-state forms. Understanding these properties is crucial for designing and optimizing devices such as organic lasers, optical sensors, and photostabilizers. While specific studies on this compound are limited, research on related aminopyridine derivatives has shown that they can undergo various photochemical reactions, which could be harnessed for specific applications.
Role as a Building Block for Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to constructing complex and functional materials. The structure of this compound is well-suited for forming ordered supramolecular assemblies.
The amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of predictable and robust hydrogen-bonding networks, which can direct the self-assembly of the molecules into one-, two-, or even three-dimensional architectures. The phenyl group can further contribute to the stability of these assemblies through π-π stacking interactions.
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for derivatives of aminopyridine and phenylpyridine have been widely performed to elucidate their geometries, electronic properties, and reactivity patterns. scirp.orgnih.govresearchgate.net For 3-Methoxy-5-phenylpyridin-2-amine, DFT at a level like B3LYP with a basis set such as 6-31G(d,p) would be employed to optimize the molecular structure and calculate the properties outlined below. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net
In this compound, the HOMO is expected to be primarily localized over the electron-rich aminopyridine ring, with significant contributions from the nitrogen atom of the amino group and the oxygen of the methoxy (B1213986) group. The LUMO is anticipated to be distributed across the pyridine (B92270) and phenyl ring systems. The electron-donating nature of the amino and methoxy groups would raise the energy of the HOMO, making the molecule a good electron donor. The presence of the phenyl group provides an extended π-system that can influence both HOMO and LUMO levels.
Table 1: Predicted Frontier Orbital Energies for this compound Data is hypothetical and based on typical values for analogous substituted pyridines.
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -5.5 to -6.0 |
| ELUMO | -1.0 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These indices, including chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), are valuable for comparing the reactivity of different molecules. scirp.orgscirp.org
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A smaller value indicates higher reactivity.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
For this compound, the presence of electron-donating groups suggests it would possess a relatively low chemical hardness and function effectively as a nucleophile.
Table 2: Predicted Global Reactivity Descriptors Values are hypothetical, derived from predicted FMO energies.
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.25 to -3.75 |
| Chemical Hardness (η) | 2.0 to 2.5 |
| Electrophilicity Index (ω) | 2.1 to 3.5 |
A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, highlighting regions of positive and negative electrostatic potential. libretexts.orguni-muenchen.de This map is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would show:
Negative Regions (Red/Yellow) : Concentrated around the most electronegative atoms. The most intense negative potential is expected on the pyridine ring's nitrogen atom, making it the primary site for protonation and electrophilic attack. The oxygen atom of the methoxy group would also exhibit a region of negative potential. nih.govacs.org
Positive Regions (Blue) : Located around the hydrogen atoms, particularly those of the amino group, making them potential sites for hydrogen bonding or interaction with nucleophiles. researchgate.net
Neutral Regions (Green) : The phenyl ring's carbon framework would likely be a region of relatively neutral potential.
Quantum Chemical Modeling for Reaction Mechanism Elucidation
Quantum chemical modeling is a powerful tool for investigating the detailed pathways of chemical reactions. nih.gov By mapping the potential energy surface, these models can identify reactants, products, intermediates, and transition states. nih.gov For this compound, such modeling could elucidate the mechanisms of key reactions, such as electrophilic aromatic substitution, N-oxidation, or metal-catalyzed cross-coupling reactions. nih.gov For instance, modeling could determine whether a substitution reaction proceeds via a concerted or stepwise mechanism and calculate the activation energy barriers, providing insights into reaction rates and product selectivity.
Conformational Analysis and Energy Landscapes
Most organic molecules are not rigid and can exist in various conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. For this compound, a key conformational feature is the rotation of the phenyl group relative to the pyridine ring.
A potential energy surface scan, performed by systematically varying the dihedral angle between the two rings, would likely reveal that a completely planar conformation is disfavored due to steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the pyridine ring. The lowest energy conformation is expected to be one where the phenyl ring is twisted at an angle relative to the pyridine plane, minimizing steric repulsion while maintaining some degree of π-conjugation. Similar analyses are crucial for understanding the structure-property relationships in bi-aryl systems.
Predictive Modeling for Structure-Property Relationships
Extensive searches of scientific literature and chemical databases did not yield any specific predictive modeling studies, such as Quantitative Structure-Activity Relationship (QSAR) or other computational analyses, for the compound this compound. The relationship between the chemical structure of this specific compound and its physicochemical or biological properties has not been the subject of published predictive modeling research. Therefore, no data tables or detailed research findings on its structure-property relationships could be provided.
Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy is used to identify the number and environment of protons in the molecule. For "3-Methoxy-5-phenylpyridin-2-amine," the expected proton signals would include distinct resonances for the protons on the pyridine (B92270) and phenyl rings. The protons on the pyridine ring are expected to appear as doublets. rsc.org The protons of the phenyl group will typically appear as a multiplet. The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet, while the amine (–NH₂) protons would also produce a singlet, the chemical shift of which can be concentration-dependent. rsc.orglibretexts.org The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The spectrum would show signals for the carbon atoms of the pyridine and phenyl rings, as well as a signal for the methoxy group carbon, typically in the 55-60 ppm range. rsc.org The carbons attached to the nitrogen and oxygen atoms would be deshielded and appear at higher chemical shifts.
2D-NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the complete molecular structure.
COSY spectra establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the pyridine and phenyl ring systems.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the phenyl ring to the pyridine core and confirming the position of the methoxy group relative to the amine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring Protons | ~7.0 - 8.5 | ~110 - 160 |
| Phenyl Ring Protons | ~7.2 - 7.6 | ~125 - 140 |
| Amine (NH₂) Protons | Variable, ~4.0 - 5.5 | N/A |
| Methoxy (OCH₃) Protons | ~3.8 - 4.0 | ~55 - 60 |
| Pyridine Ring Carbons | N/A | ~110 - 160 |
| Phenyl Ring Carbons | N/A | ~125 - 140 |
| Methoxy (OCH₃) Carbon | N/A | ~55 - 60 |
Mass Spectrometry (MS) Techniques (ESI-HRMS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly useful for polar molecules like "this compound."
In ESI-HRMS analysis, the compound would be expected to be protonated to form the molecular ion [M+H]⁺. The high-resolution capability allows for the precise mass measurement of this ion, which can be used to confirm the molecular formula (C₁₂H₁₂N₂O). This is a critical step in verifying the identity of a newly synthesized compound. The fragmentation pattern observed in the MS/MS spectrum provides further structural information. For instance, the loss of a methyl group (•CH₃) or a methoxy radical (•OCH₃) from the parent ion are plausible fragmentation pathways that can help to confirm the presence of the methoxy group. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.
For "this compound," the IR spectrum would exhibit several characteristic absorption bands:
N-H Stretching: As a primary amine, two distinct, sharp to medium intensity bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy group is expected just below 3000 cm⁻¹.
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is typically observed in the range of 1580-1650 cm⁻¹. orgchemboulder.comyoutube.com
C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyridine rings are expected in the 1400-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the aryl ether (methoxy group) would be present, typically in the 1200-1275 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A broad band due to the out-of-plane N-H wagging of the primary amine may be seen between 650-900 cm⁻¹. libretexts.org
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretching | > 3000 | Variable |
| Aliphatic C-H Stretching (methoxy) | < 3000 | Medium |
| N-H Bending | 1580 - 1650 | Medium to Strong |
| Aromatic C=C & C=N Stretching | 1400 - 1600 | Variable |
| C-O Stretching (aryl ether) | 1200 - 1275 | Strong |
| N-H Wagging | 650 - 900 | Broad, Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical method that provides definitive proof of a molecule's three-dimensional structure in the solid state. mdpi.com By diffracting X-rays off a single crystal of "this compound," it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. mdpi.com The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be solved and refined. This technique would confirm the planarity of the pyridine and phenyl rings and determine the dihedral angle between them. Furthermore, it would reveal the solid-state packing arrangement and identify any intermolecular hydrogen bonds involving the amine group, which can form networks that stabilize the crystal lattice. researchgate.net
Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of "this compound." A reversed-phase C18 or phenyl-hexyl column is often employed for the separation of aromatic amines. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid additive like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The retention time of the compound under specific conditions is a characteristic property, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities in a sample of "this compound." As the components elute from the chromatography column, they are ionized and their mass-to-charge ratio is determined, allowing for the identification of the main compound and any minor impurities or degradation products. thermofisher.com
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller stationary phase particles (less than 2 µm) and higher pressures than HPLC. thermofisher.com This results in faster analysis times, improved resolution, and greater sensitivity, making it a highly efficient method for the analysis and purity control of compounds like "this compound."
Conclusion and Future Research Directions
Summary of Current Research Advances on 3-Methoxy-5-phenylpyridin-2-amine
Specific research advances focusing exclusively on this compound are limited in publicly accessible literature. However, the broader class of 3,5-disubstituted-2-aminopyridines has been the subject of significant investigation, revealing key structure-activity relationships (SAR).
Studies on related 3,5-diaryl-2-aminopyridine derivatives have identified them as potent inhibitors of Activin receptor-like kinase-2 (ALK2). acs.org In these series, the 2-aminopyridine (B139424) core is crucial for binding, and substitutions at the 3- and 5-positions are instrumental in modulating potency and selectivity. acs.org For instance, research has shown that 3-methoxy and 5-methoxy groups can be critical for maintaining potency in ALK2 inhibition. acs.org The primary amine group is also a key feature, with its replacement often leading to altered selectivity between different signaling pathways, such as TGF-β and BMP. acs.org
Furthermore, the aminopyridine framework is a recognized pharmacophore in ligands for G-protein coupled receptors. Derivatives of amino-3,5-dicyanopyridine have been evaluated as ligands for adenosine (B11128) A1 receptors, with substitutions on the aryl rings influencing binding affinity. nih.gov These findings underscore the versatility of the aminopyridine scaffold and suggest that this compound is a promising, albeit under-investigated, molecule.
Table 1: Biological Activity of Related Aminopyridine Structures
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 3,5-Diaryl-2-aminopyridines | ALK2 Inhibitors | The 2-aminopyridine core is critical for activity; 3- and 5-substituents modulate potency and selectivity. | acs.org |
| Amino-3,5-dicyanopyridines | Adenosine A1 Receptors | The aminopyridine core serves as a scaffold for receptor ligands, with aryl substituents affecting binding. | nih.gov |
Unexplored Synthetic Avenues
The synthesis of this compound has not been explicitly detailed, leaving a fertile ground for synthetic exploration. Based on established methodologies for related compounds, several efficient routes can be proposed.
A highly plausible approach involves a sequential Suzuki cross-coupling reaction. This strategy is commonly used for constructing diarylpyridine systems. acs.org The synthesis could commence from a dihalogenated aminopyridine, such as 2-amino-5-bromo-3-iodopyridine. acs.org A regioselective Suzuki coupling could first introduce the phenyl group at the 5-position, followed by a second coupling or nucleophilic substitution to install the methoxy (B1213986) group at the 3-position.
An alternative route could begin with a precursor like 3-methoxy-5-nitroaniline. The synthesis would involve the diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction to introduce a halogen (e.g., bromine or iodine) at the amine position. Subsequent steps would involve the introduction of the phenyl group via a Suzuki coupling, followed by the conversion of the nitro group to an amine and re-halogenation to form a pyridone, and finally amination to yield the target compound.
Table 2: Proposed Synthetic Strategies for this compound
| Strategy | Starting Material | Key Reactions | Advantages |
|---|---|---|---|
| Sequential Cross-Coupling | 2-Amino-5-bromo-3-iodopyridine | Suzuki Coupling | High convergence, well-established methodology for this scaffold. acs.org |
Novel Applications in Emerging Fields of Chemistry
The structural motifs within this compound suggest its potential utility beyond established applications in medicinal chemistry.
Kinase Inhibition: Given that related 2-aminopyridines are potent ALK2 inhibitors, this compound could serve as a scaffold for developing new, selective inhibitors for other kinases implicated in disease. acs.org The specific substitution pattern may offer a unique selectivity profile.
GPCR Ligand Development: The aminopyridine core is a known scaffold for adenosine receptor ligands. nih.gov This molecule could be a starting point for developing novel ligands for other G-protein coupled receptors, which remain a major class of drug targets.
Materials Science: The conjugated system of the phenyl-substituted pyridine (B92270) ring makes it a candidate for applications in organic electronics. It could be explored as a building block for organic light-emitting diodes (OLEDs) or as a ligand in the synthesis of metal-organic frameworks (MOFs) with interesting photophysical or catalytic properties. mdpi.com
Catalysis: The bidentate chelation potential of the 2-aminopyridine moiety could be exploited in the design of novel ligands for transition metal catalysis, potentially leading to new catalysts with unique reactivity and selectivity.
Directions for Advanced Computational Studies
In the absence of extensive experimental data, computational chemistry offers a powerful toolkit to predict the properties of this compound and guide experimental efforts.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (NMR, IR). mdpi.com This would provide fundamental insights into its stability and reactivity. Calculating the HOMO-LUMO energy gap can offer preliminary information about its potential in electronic applications. mdpi.commdpi.com
Molecular Docking: Virtual screening of this compound against a library of biological targets, particularly kinases and GPCRs, could identify potential high-affinity interactions. acs.orgnih.gov This would prioritize experimental testing and could reveal unexpected therapeutic applications.
Molecular Dynamics (MD) Simulations: For promising protein-ligand complexes identified through docking, MD simulations can be used to assess the stability of the binding pose and to calculate binding free energies, providing a more accurate prediction of affinity.
Crystal Structure Prediction: Computational algorithms can predict the likely crystal packing arrangements. This can be complemented by Hirshfeld surface analysis to understand the nature and importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its solid-state properties. mdpi.commdpi.com
Interdisciplinary Research Opportunities
The full potential of this compound can be unlocked through collaborative, interdisciplinary research.
Synthetic and Medicinal Chemistry: Synthetic chemists can develop and optimize routes to the target compound and its derivatives. Medicinal chemists can then use these compounds in SAR studies to develop potent and selective modulators of biological targets identified through computational screening. acs.orgnih.gov
Computational Chemistry and Crystallography: A close collaboration between computational chemists and crystallographers can validate theoretical predictions of molecular structure and intermolecular interactions with experimental X-ray diffraction data. mdpi.com
Biochemistry and Pharmacology: Biochemists can perform enzymatic assays to confirm the inhibitory activity against predicted targets, while pharmacologists can evaluate the effects of these compounds in cellular and in vivo models. mdpi.comresearchgate.net
Materials Science and Engineering: Materials scientists can explore the incorporation of this molecule into novel materials, such as polymers or MOFs, and characterize their electronic, optical, and thermal properties for potential device applications.
By pursuing these research avenues, the scientific community can elucidate the properties of this compound and establish it as a valuable new scaffold for innovation in both medicine and materials science.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-bromo-3-iodopyridine |
| 3-methoxy-5-nitroaniline |
| 2-amino-3,5-dibromopyridine |
| 6-Methoxy-3-nitro-5-phenylpyridin-2-amine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
